Product packaging for 6-(Bromoacetyl)chroman(Cat. No.:)

6-(Bromoacetyl)chroman

Cat. No.: B8598421
M. Wt: 255.11 g/mol
InChI Key: JQFOSVLAUVKUBN-UHFFFAOYSA-N
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Description

6-(Bromoacetyl)chroman is a synthetic chroman derivative functionalized with a bromoacetyl group. This structure makes it a valuable bifunctional intermediate in organic synthesis and medicinal chemistry research. The chroman (3,4-dihydro-2H-1-benzopyran) core is a privileged scaffold found in numerous biologically active molecules and natural products, known for its diverse pharmacological potential . The reactive bromoacetyl moiety serves as an excellent electrophile, allowing researchers to utilize this compound as a key precursor for the synthesis of more complex structures. Its primary research applications include its use as a building block for constructing diverse heterocyclic libraries, particularly through reactions with various nucleophiles to form novel thiazole, pyrazole, and other nitrogen- or sulfur-containing heterocycles, a strategy commonly employed with analogous bromoacetyl coumarins . Furthermore, compounds containing the chroman scaffold have been investigated for a wide spectrum of biological activities, including potential antitumor, antimicrobial, and antioxidant properties . Researchers can leverage the reactivity of the bromoacetyl group to link the chroman system to other pharmacophores or to create molecular hybrids for structure-activity relationship (SAR) studies and drug discovery efforts. This product is intended for research purposes in a controlled laboratory setting only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11BrO2 B8598421 6-(Bromoacetyl)chroman

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

2-bromo-1-(3,4-dihydro-2H-chromen-6-yl)ethanone

InChI

InChI=1S/C11H11BrO2/c12-7-10(13)8-3-4-11-9(6-8)2-1-5-14-11/h3-4,6H,1-2,5,7H2

InChI Key

JQFOSVLAUVKUBN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)CBr)OC1

Origin of Product

United States

Synthetic Methodologies for 6 Bromoacetyl Chroman and Analogous Structures

Strategies for Introducing the Bromoacetyl Functionality onto the Chroman Core

The introduction of a bromoacetyl group onto the chroman framework is a critical step in the synthesis of the target molecule. This is most commonly achieved through the bromination of a 6-acetylchroman precursor.

Bromination of 6-Acetylchroman Precursors

The direct bromination of the α-carbon of the acetyl group on the 6-acetylchroman is the most straightforward approach to obtaining 6-(bromoacetyl)chroman. This transformation relies on the principles of α-halogenation of ketones.

A variety of brominating agents and reaction conditions have been employed for the α-bromination of ketones, each with its own advantages in terms of selectivity, reactivity, and ease of handling. These reagents are also applicable to the synthesis of this compound from its acetyl precursor.

Bromine (Br₂) : The classical approach to α-bromination involves the use of elemental bromine, typically in the presence of an acid catalyst such as acetic acid or hydrobromic acid. masterorganicchemistry.com The acid catalyzes the formation of the enol tautomer of the ketone, which is the nucleophilic species that reacts with bromine. masterorganicchemistry.compressbooks.pub

N-Bromosuccinimide (NBS) : NBS is a convenient and safer alternative to liquid bromine for α-bromination of ketones. masterorganicchemistry.com It is a solid reagent that is easier to handle and often provides better selectivity. The reaction is typically carried out in a suitable solvent, and radical initiators or light are sometimes used, although the reaction can also proceed via an ionic pathway.

Phenyltrimethylammonium Tribromide (PhTAPBr₃) : This solid, stable, and commercially available reagent is known for its selectivity in the bromination of ketones. researchgate.netorgsyn.org It delivers bromine in a controlled manner, often leading to cleaner reactions and higher yields of the monobrominated product. researchgate.netorgsyn.org PhTAPBr₃ is particularly useful for the selective α-bromination of aralkyl ketones. researchgate.netorgsyn.org

Tetrabutylammonium Tribromide (TBATB) : Similar to PhTAPBr₃, TBATB is another solid tribromide salt that serves as a convenient and selective brominating agent. bvmbskkmkadegaon.edu.inresearchgate.net It offers advantages in terms of handling and reaction control compared to molecular bromine. bvmbskkmkadegaon.edu.inresearchgate.net The main reactive species is believed to be the tribromide ion (Br₃⁻), which acts as an electrophile. bvmbskkmkadegaon.edu.in

Copper(II) Bromide (CuBr₂) : CuBr₂ is a versatile reagent that can effect the α-bromination of ketones. wikipedia.orgacs.orgmdma.ch The reaction is often carried out by refluxing the ketone with a stoichiometric amount of CuBr₂ in a solvent mixture such as chloroform-ethyl acetate. acs.orgmdma.ch This method is reported to be highly selective for the formation of α-bromo ketones. acs.orgmdma.ch

ReagentTypical ConditionsAdvantages
Bromine (Br₂)Acidic medium (e.g., acetic acid)Readily available and inexpensive
N-Bromosuccinimide (NBS)Inert solvent, often with a radical initiator or acid catalystSolid, easier to handle than Br₂, good selectivity
Phenyltrimethylammonium Tribromide (PhTAPBr₃)Solvents like THF or acetic acidSolid, stable, selective for monobromination
Tetrabutylammonium Tribromide (TBATB)Aprotic solventsSolid, good selectivity, controlled bromination
Copper(II) Bromide (CuBr₂)Reflux in chloroform-ethyl acetateHigh selectivity for α-bromination, byproducts are easily removed

A key challenge in the bromination of 6-acetylchroman is achieving regioselectivity. The desired reaction is the substitution of a hydrogen atom on the methyl group of the acetyl moiety (α-bromination) rather than on the aromatic ring of the chroman nucleus (electrophilic aromatic substitution).

Under acidic conditions, the α-halogenation of a ketone is generally favored over aromatic bromination. pressbooks.pub This is because the acid-catalyzed enolization creates a nucleophilic α-carbon that readily reacts with the electrophilic bromine. masterorganicchemistry.compressbooks.pub The use of reagents like CuBr₂ is particularly noted for its high selectivity for side-chain bromination over nuclear bromination, even in the presence of activated aromatic rings. acs.orgmdma.ch

Control over the extent of bromination is also crucial. Monobromination is the desired outcome, as the introduction of a second bromine atom on the α-carbon can occur. Acid-catalyzed bromination tends to favor monohalogenation because the introduction of an electron-withdrawing bromine atom deactivates the carbonyl group towards further protonation, which is a necessary step for enol formation. pressbooks.pub In contrast, base-promoted halogenation often leads to polyhalogenation because the electron-withdrawing halogen increases the acidity of the remaining α-hydrogens, making them more susceptible to deprotonation. pressbooks.publibretexts.org Therefore, for the synthesis of this compound, acidic or neutral conditions are preferred to minimize the formation of the dibromoacetyl derivative.

The α-halogenation of ketones, such as 6-acetylchroman, under acidic conditions proceeds through an enol intermediate. masterorganicchemistry.commissouri.edulibretexts.org The mechanism involves the following key steps:

Protonation of the carbonyl oxygen : The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon and facilitates enolization. masterorganicchemistry.comlibretexts.org

Enol formation : A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the α-carbon, leading to the formation of the enol tautomer. masterorganicchemistry.comlibretexts.org The formation of the enol is the rate-determining step of the reaction. libretexts.orgmissouri.edu

Nucleophilic attack by the enol : The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine source (e.g., Br₂). This results in the formation of a new carbon-bromine bond at the α-position and a protonated carbonyl group. masterorganicchemistry.com

Deprotonation : The final step is the deprotonation of the carbonyl oxygen to regenerate the carbonyl group and release the acid catalyst, yielding the α-bromo ketone product. masterorganicchemistry.com

Alternative Synthetic Pathways to the Bromoacetyl Group

An alternative to the direct bromination of a pre-existing acetyl group involves a two-step process: Friedel-Crafts acylation followed by bromination.

This strategy begins with the introduction of an acetyl group onto the chroman ring via a Friedel-Crafts acylation reaction. wikipedia.orgorganic-chemistry.org In this reaction, the chroman is treated with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgorganic-chemistry.org The reaction typically results in acylation at the position para to the activating ether group of the chroman ring, which is the 6-position. Once the 6-acetylchroman is synthesized, it can then be subjected to the bromination conditions described in the previous sections to yield this compound. This approach can be advantageous if the starting chroman is more readily available than 6-acetylchroman.

Construction of the Chroman Scaffold Bearing a Bromoacetyl Group

Ring-Closing Reactions (e.g., intramolecular cyclization)

Intramolecular cyclization is a foundational strategy for the assembly of the chroman ring. This approach typically involves the formation of the key oxygen-carbon bond that closes the heterocyclic ring from a suitably functionalized acyclic precursor.

One prominent method is the Mitsunobu reaction , which facilitates the intramolecular O-alkylation of a phenolic alcohol. A convergent three-step synthesis for 2-substituted chromans utilizes this reaction effectively. The process begins with a Heck coupling of 2-iodophenols with allylic alcohols, followed by reduction and, finally, an intramolecular Mitsunobu cyclization to yield the chroman ring. organic-chemistry.org

Another strategy involves the Prins cyclization . Cooperative asymmetric catalysis using hydrogen chloride (HCl) and chiral dual-hydrogen-bond donors (HBDs) enables a highly enantioselective Prins cyclization of certain alkenyl aldehydes, demonstrating a powerful method for constructing the chroman skeleton. organic-chemistry.org

Acid-catalyzed annulation represents a further approach. A triflimide-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes provides a convergent synthesis of various chromane (B1220400) derivatives under mild conditions. chemrxiv.org This cascade sequence is initiated by the formation of a benzylic cation, which then reacts with the alkene, followed by an intramolecular Friedel–Crafts alkylation to close the ring. chemrxiv.org

Free-radical cyclizations also offer a pathway to chroman structures. While many examples focus on the synthesis of related compounds like lactones, the principles can be adapted. thieme-connect.de For instance, cobalt-catalyzed reactions can generate an ortho-quinone methide intermediate which then undergoes a sigmatropic ring-closing reaction to form a 2H-chromene, a close relative and potential precursor to the saturated chroman ring. msu.edu

The following table summarizes key aspects of selected intramolecular cyclization methods for chroman synthesis.

Reaction Type Key Reagents/Catalysts Precursor Structure Key Transformation Reference
Mitsunobu CyclizationDEAD, PPh₃Phenol (B47542) with a pendant alcoholIntramolecular O-alkylation organic-chemistry.org
Prins CyclizationHCl, Chiral HBDsAlkenyl aldehydeCationic cyclization organic-chemistry.org
Triflimide-catalyzed AnnulationTriflimide (Tf₂NH)o-Hydroxy benzylic alcohol and alkeneCationic cascade/Friedel-Crafts alkylation chemrxiv.org
Cobalt-catalyzed Radical CyclizationCobalt(II)-porphyrin complexSalicyl-N-tosylhydrazone and alkyneFormation and cyclization of an ortho-quinone methide msu.edu

Multi-Component Reaction Approaches for Chroman Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical route to complex molecules like chromans. tcichemicals.comwikipedia.org These reactions are advantageous as they can rapidly build molecular complexity from simple starting materials, often reducing the number of purification steps required compared to traditional linear syntheses. frontiersin.org

Several MCRs have been developed for the synthesis of chromene derivatives, which are unsaturated analogs of chromans and can be readily reduced to the corresponding chroman structure. A common MCR for chromene synthesis involves the reaction of a salicylaldehyde (B1680747) derivative, a C-H activated compound like malononitrile, and a third component.

For example, a four-component reaction of azo-linked salicylaldehydes, malononitrile, ethyl acetoacetate, and hydrazine (B178648) hydrochloride has been used to synthesize complex chromene derivatives. researchgate.net Similarly, a three-component condensation of aromatic aldehydes, malononitrile, and 4-hydroxycoumarin (B602359) can yield dihydropyrano[3,2-c]chromene derivatives. nih.gov

Another established MCR is the synthesis of 7-amino-6H-benzo[c]chromen-6-ones through a scandium(III) triflate-catalyzed reaction between primary amines, β-ketoesters, and 2-hydroxychalcones. scispace.com This strategy constructs two rings of the final product in a single step by forming four new bonds. scispace.com The mechanism involves the initial formation of a β-enaminone, followed by a sequence of Michael addition, intramolecular cyclization, dehydration, and lactonization. scispace.com

The table below outlines examples of MCRs used to assemble chromene and related heterocyclic cores.

Number of Components Reactants Catalyst/Conditions Product Type Reference
ThreeAromatic Aldehydes, Malononitrile, 4-HydroxycoumarinDABCO, Solvent-freeDihydropyrano[3,2-c]chromene nih.gov
ThreePrimary Amines, β-Ketoesters, 2-HydroxychalconesSc(OTf)₃, Ethanol (B145695) or Glycerol7-Amino-6H-benzo[c]chromen-6-one scispace.com
ThreeAromatic Aldehydes, Malononitrile, Resorcinol/NaphtholRochelle Salt, Ethanol or WaterAmino-substituted Chromenes/Benzochromenes researchgate.net
FourAzo-linked Salicylaldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine HydrochlorideMagnetic Nano-catalyst, Solvent-freeAzo-linked 2-amino-4H-chromene researchgate.net

Green Chemistry and Sustainable Synthetic Protocols for Bromoacetylchromans

In recent years, the principles of green chemistry have become central to the development of new synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.orgeurekalert.org These principles have been successfully applied to the synthesis of chroman and chromene derivatives.

Performing reactions without a solvent, or under solvent-free conditions, is a key principle of green chemistry. This approach reduces the generation of volatile organic compound (VOC) waste, simplifies workup procedures, and can sometimes lead to higher reaction rates and yields. nih.govrsc.org

Solventless organic reactions have been effectively used for the synthesis of chromene derivatives. For instance, a highly efficient, one-pot, three-component synthesis of dihydropyrano[3,2-c]chromenes from aromatic aldehydes, malononitrile, and 4-hydroxycoumarin is conducted under neat (solvent-free) conditions using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. nih.gov This method offers advantages such as mild reaction conditions, short reaction times, and excellent yields. nih.gov

Similarly, an environmentally benign route for synthesizing azo-linked 2-amino-4H-chromene derivatives has been described using a four-component reaction under solvent-free conditions, often facilitated by mechanochemical methods. researchgate.net

The use of catalysts is inherently a green practice as it allows for reactions to proceed with higher efficiency and selectivity using only substoichiometric amounts of the catalytic agent.

Organocatalysis , the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. mdpi.comscienceopen.com This approach avoids the use of potentially toxic and expensive heavy metals. For the synthesis of chroman derivatives, organocatalysts have been employed to create complex, chiral structures with high enantioselectivity. For example, (S)-diphenylprolinol trimethylsilyl (B98337) ether has been used as an organocatalyst in the tandem reaction between (E)-2-hydroxyaryl-2-oxobut-3-enoate derivatives and enals to produce tricyclic chroman derivatives in good yields and with excellent enantioselectivities. nih.gov

Solid acid catalysts offer significant advantages over traditional homogeneous acid catalysts like sulfuric acid or aluminum chloride. researchgate.net Being heterogeneous, they can be easily separated from the reaction mixture by simple filtration and can often be reused, which minimizes waste and simplifies product purification. researchgate.net While specific examples for this compound are not detailed, the synthesis of chromans via acid-catalyzed reactions, such as the annulation of benzylic alcohols and alkenes, is well-established. chemrxiv.org The replacement of homogeneous catalysts like triflimide with recyclable solid acids such as zeolites, sulfated zirconia, or functionalized resins represents a key green chemistry objective in this area.

Mechanochemistry utilizes mechanical energy, typically through ball milling, to induce chemical transformations. beilstein-journals.orgnih.gov These reactions are often performed in the solid state or with minimal amounts of liquid, aligning with the green chemistry goal of reducing solvent use. beilstein-journals.org Mechanosynthesis can lead to shorter reaction times, higher yields, and sometimes even different products compared to solution-based methods. nih.gov

The synthesis of various heterocyclic compounds, including chromene derivatives, has been successfully achieved using mechanochemical methods. researchgate.net An efficient and solvent-free synthesis of azo-linked 2-amino-4H-chromene derivatives was achieved via a four-component reaction under mechanochemical conditions, using a recyclable magnetic nanocatalyst. researchgate.net This approach combines the benefits of multi-component reactions, solvent-free conditions, and heterogeneous catalysis, representing a highly sustainable synthetic protocol. The reagents are placed in a milling jar with milling balls, and the mechanical energy provided by the mill drives the reaction to completion. acs.org

Chemical Reactivity and Transformations of 6 Bromoacetyl Chroman

Nucleophilic Substitution Reactions at the α-Brominated Carbon

The primary mode of reactivity for 6-(bromoacetyl)chroman involves the nucleophilic substitution of the bromine atom. This reaction is a cornerstone for introducing a wide range of functional groups and for building larger molecular frameworks.

Nitrogen-containing nucleophiles readily react with this compound, leading to the formation of various nitrogen-containing derivatives and heterocyclic structures.

Amines and Heterocyclic Amines: Primary and secondary amines, as well as heterocyclic amines such as 2-aminobenzimidazole, react with the α-bromoketone to form α-aminoketone intermediates. These intermediates can then undergo further reactions. For instance, reaction with 2-aminobenzo[d]thiazole-6-sulfonamide in refluxing 2-methoxyethanol, followed by neutralization, yields imidazobenzothiazole derivatives. nih.gov

Hydrazines: Hydrazine (B178648) derivatives condense with this compound to form hydrazones, which are key intermediates for the synthesis of pyrazole (B372694) and pyrazoline heterocycles. nih.govekb.eg The specific outcome often depends on the reaction conditions and the substituents on the hydrazine.

Thioureas: The reaction with thiourea (B124793) is a classic example of the Hantzsch thiazole (B1198619) synthesis. nih.govchemhelpasap.comsynarchive.com This condensation reaction is a highly efficient method for constructing the thiazole ring, a common motif in pharmacologically active compounds. nih.govbepls.comclockss.orgnih.govorganic-chemistry.org The process begins with an SN2 attack by the sulfur of thiourea on the α-brominated carbon, followed by intramolecular cyclization and dehydration to yield the 2-aminothiazole (B372263) derivative. chemhelpasap.com

Table 1: Reactions of this compound Analogs with Nitrogen-Based Nucleophiles
NucleophileReagent ClassResulting Structure/IntermediateReference(s)
ThioureaThiourea2-Aminothiazole nih.govchemhelpasap.com
Hydrazine Hydrate (B1144303)HydrazinePyrazoline nih.govekb.eg
Phenyl HydrazineHydrazinePyrazoline ekb.eg
2-AminobenzimidazoleHeterocyclic AmineImidazo[1,2-a]pyrimidine analog nih.gov
3-Amino-1,3,4-triazoleHeterocyclic AmineAzolo[1,5-a]pyrimidine analog nih.gov

Sulfur nucleophiles exhibit strong reactivity towards the α-brominated carbon of this compound, leading to the formation of thioethers and various sulfur-containing heterocycles.

Thiols: Thiols react to form thioether derivatives through a direct nucleophilic substitution of the bromine atom.

Thiocyanates: Potassium thiocyanate (B1210189) (KSCN) can introduce a thiocyanate group, which can then be used as a handle for further transformations to construct sulfur-containing heterocycles.

Thiocarbohydrazides: These bifunctional nucleophiles react with α-bromoketones like this compound to form heterocyclic systems such as 1,3,4-thiadiazines. nih.gov For example, the one-pot condensation of a 3-(bromoacetyl)coumarin (B1271225) with thiocarbohydrazide (B147625) in ethanol (B145695) yields a 2-hydrazino nih.govchemhelpasap.comsynarchive.comthiadiazin-5-chromenone derivative. nih.gov

Carbon-based nucleophiles can be employed to form new carbon-carbon bonds at the α-position.

Cyanation: The use of reagents like potassium cyanide (KCN) allows for the introduction of a nitrile group. This cyanation is a valuable transformation, as the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine.

Reformatsky-type Reactions: While not explicitly detailed for this compound in the provided context, Reformatsky-type reactions typically involve the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. An analogous reaction with the α-bromoketone could potentially lead to β-hydroxy ketone derivatives.

Cyclization Reactions Leading to Novel Heterocyclic Systems (Hantzsch-type, etc.)

This compound is a key building block for synthesizing a wide array of heterocyclic compounds through cyclization reactions. The α-bromoketone moiety provides the necessary electrophilic centers for condensation with various binucleophilic reagents.

Thiazoles: As previously mentioned, the Hantzsch thiazole synthesis is a prominent reaction of α-bromoketones. synarchive.combepls.com Reacting this compound with thiourea or substituted thioamides in a suitable solvent like ethanol leads to the formation of 2-amino-4-(chroman-6-yl)thiazole derivatives. nih.govchemhelpasap.comresearchgate.net This reaction is known for its simplicity and high yields. chemhelpasap.combepls.com

Pyrazoles: The condensation of this compound with hydrazines is a common route to pyrazoles. nih.govmdpi.comnih.govchim.itmdpi.com The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization. For instance, reacting chromone (B188151) derivatives with hydrazine hydrate in boiling ethanol or acetic acid can yield pyrazoline or N-acetylpyrazoline derivatives, respectively. ekb.eg

Imidazoles: Imidazole rings can be synthesized from α-haloketones by reacting them with an amidine or a combination of an aldehyde, ammonia, and a primary amine. rsc.orgorganic-chemistry.orgbaranlab.orgresearchgate.net The reaction of this compound with reagents like 2-aminobenzo[d]thiazole affords the corresponding imidazobenzothiazole derivative. nih.gov

Thiophenes: The Gewald reaction is a multicomponent reaction used to synthesize 2-aminothiophenes. organic-chemistry.orgarkat-usa.orgchemrxiv.orgmdpi.com This reaction typically involves a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base. chemrxiv.org By adapting this methodology, this compound or its derivatives can serve as the carbonyl component to construct substituted thiophenes. mdpi.com

Pyrans: While the chroman moiety already contains a pyran ring, further reactions can lead to fused pyran systems or modifications. nih.govencyclopedia.pubsemanticscholar.orgresearchgate.netmdpi.com For example, Knoevenagel condensation followed by intramolecular cyclization is a common strategy for pyran synthesis. semanticscholar.orgmdpi.com

Pyridines: Pyridine rings can be formed by reacting α,β-unsaturated ketones (which can be derived from this compound) with enamines or by using multicomponent reactions involving the chroman precursor, an aldehyde, and an amine source.

Thiadiazines: The reaction of α-bromoketones with thiocarbohydrazide provides a direct route to 1,3,4-thiadiazine derivatives. nih.gov This involves a condensation reaction where both nucleophilic centers of the thiocarbohydrazide participate in forming the six-membered ring.

Quinoxalines: Quinoxalines are typically synthesized by the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound. acgpubs.orgclockss.orgijrti.orgpjsir.org this compound can be converted into a 1,2-dicarbonyl derivative, which can then react with an o-phenylenediamine (B120857) to yield a chromanyl-substituted quinoxaline. acgpubs.orgijrti.org

Table 2: Heterocyclic Systems Synthesized from this compound and its Analogs
Heterocycle ClassRing SizeKey Reagent(s)Reaction TypeReference(s)
Thiazole5-memberedThiourea/ThioamidesHantzsch Synthesis nih.govchemhelpasap.comresearchgate.net
Pyrazole5-memberedHydrazinesCondensation/Cyclization nih.govekb.egnih.gov
Imidazole5-memberedAmidines/Heterocyclic AminesCondensation/Cyclization nih.govrsc.orgorganic-chemistry.org
Thiophene5-memberedActivated Nitrile, SulfurGewald Reaction organic-chemistry.org
Thiadiazine6-memberedThiocarbohydrazideCondensation/Cyclization nih.gov
Quinoxaline6-memberedo-PhenylenediamineCondensation/Cyclization acgpubs.orgijrti.org

Synthesis of Fused Polycyclic Systems

The bifunctional nature of the α-bromoketone group in this compound makes it an ideal precursor for the construction of fused heterocyclic systems. A prominent example of this is the Hantzsch thiazole synthesis, a classic and highly efficient method for creating thiazole rings. chemhelpasap.comnih.govsynarchive.com

In this reaction, this compound is treated with a thioamide, such as thiourea. The reaction proceeds through a well-established mechanism. youtube.com Initially, the sulfur atom of thiourea acts as a nucleophile, attacking the α-carbon and displacing the bromide ion in an SN2 reaction. youtube.com The resulting intermediate then undergoes an intramolecular cyclization, where a nitrogen atom attacks the electrophilic carbonyl carbon. A subsequent dehydration step yields the final aromatic, fused-ring product: 2-amino-4-(chroman-6-yl)thiazole. This transformation effectively builds a thiazole ring onto the chroman framework, creating a more complex polycyclic system. The reaction is typically carried out in a protic solvent like ethanol and may be facilitated by heating. chemhelpasap.comresearchgate.net

Table 1: Hantzsch Thiazole Synthesis of a Chroman-Fused System

ReactantReagentConditionsProduct
This compoundThioureaEthanol, Heat2-amino-4-(chroman-6-yl)thiazole

Electrochemical Transformations (e.g., Reduction of Brominated Ketones)

Electrochemical methods offer a sustainable and often highly specific alternative to chemical reagents for inducing transformations. In the case of this compound, electrochemical reduction primarily targets the carbon-bromine bond, which is the most readily reducible site in the molecule.

The process involves the transfer of electrons from a cathode to the molecule. This initiates the cleavage of the C-Br bond, a common pathway for the electrochemical reduction of organohalides. This step generates a carbanion or radical intermediate at the α-position, which is then typically protonated by the solvent or electrolyte, resulting in the removal of the bromine atom. The primary product of this transformation is 6-acetylchroman. This method effectively achieves de-bromination without affecting the carbonyl group or the chroman ring system. Such electrochemical reductions can be performed under ambient conditions, avoiding the need for harsh chemical reagents. organic-chemistry.org

Table 3: Electrochemical Reduction of this compound

ReactantMethodConditionsProduct
This compoundElectrochemical ReductionUndivided cell, Platinum electrodes6-Acetylchroman

Coupling Reactions (e.g., Palladium-catalyzed C-C or C-N couplings if applicable to bromoacetyls)

While many palladium-catalyzed coupling reactions target aryl halides, specialized methods exist for the α-arylation of ketones, which are applicable to α-bromo ketones like this compound. organic-chemistry.orgnih.gov These reactions create a new carbon-carbon bond at the α-position, directly connecting an aryl group to the carbon adjacent to the carbonyl.

This transformation can be achieved by reacting this compound with an organometallic reagent, such as an arylboronic acid or a zinc enolate, in the presence of a palladium catalyst and a suitable ligand. The catalytic cycle typically involves the oxidative addition of the α-bromo ketone to the palladium(0) center. Following this, a transmetalation step with the organometallic coupling partner occurs, and the final product is released through reductive elimination, regenerating the palladium(0) catalyst. This methodology is a powerful tool for synthesizing α-aryl ketones, which are important structural motifs. organic-chemistry.org Another potential palladium-catalyzed pathway is the dehydrobromination of the α-bromo ketone to yield an α,β-unsaturated ketone. acs.org

Table 4: Palladium-Catalyzed α-Arylation

ReactantCoupling PartnerCatalyst/LigandProduct
This compoundArylboronic AcidPd(dba)₂ / tBu₃P6-(2-Arylacetyl)chroman

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation and Isomeric Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 6-(Bromoacetyl)chroman, both ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework, confirming the connectivity of atoms and assessing its isomeric purity.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The aromatic region would show signals for the protons on the benzene (B151609) ring of the chroman moiety. Due to the substitution pattern, these protons would likely appear as a complex multiplet or as distinct doublets and doublets of doublets. The methylene (B1212753) protons of the bromoacetyl group (-COCH₂Br) are expected to appear as a singlet in a downfield region due to the electron-withdrawing effects of the adjacent carbonyl and bromine atom. The two methylene groups of the chroman ring at positions 2 and 3 would likely present as triplets, assuming coupling to each other in an otherwise uncoupled system. The protons at position 4, being adjacent to the oxygen atom, would also show a characteristic downfield shift.

Interactive Data Table: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted Multiplicity
Aromatic-H6.8 - 7.8m
-COCH₂Br4.0 - 4.5s
Chroman-H44.1 - 4.4t
Chroman-H22.7 - 3.0t
Chroman-H31.9 - 2.2m

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a distinct signal is expected for each unique carbon atom. The carbonyl carbon of the bromoacetyl group would be the most downfield signal, typically appearing in the range of 190-200 ppm. libretexts.org The carbons of the aromatic ring would resonate in the 115-160 ppm region. pressbooks.pub The carbon atom of the methylene group attached to the bromine would be significantly deshielded and is expected in the 30-40 ppm range. The methylene carbons of the chroman ring would appear in the aliphatic region of the spectrum.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C=O190 - 200
Aromatic-C115 - 160
Chroman-C465 - 75
-CH₂Br30 - 40
Chroman-C225 - 35
Chroman-C320 - 30

Note: Predicted values are based on typical chemical shifts for similar structural motifs. libretexts.orgpressbooks.pub

Infrared (IR) Spectroscopy for Functional Group Identification (Carbonyl, C-Br)

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. The presence of the carbon-bromine bond (C-Br) would likely give rise to a moderate to strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic and aliphatic protons, and C-O stretching of the ether in the chroman ring.

Interactive Data Table: Predicted IR Absorption Data for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aliphatic C-H Stretch2850 - 3000
Ketone C=O Stretch1680 - 1700
Aromatic C=C Stretch1450 - 1600
C-O (Ether) Stretch1200 - 1260
C-Br Stretch500 - 600

Note: Predicted values are based on standard IR correlation tables.

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns. For this compound (C₁₁H₁₁BrO₂), the molecular ion peak (M⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of the molecular formula.

The fragmentation of this compound under electron ionization would likely involve the loss of the bromine atom or the bromoacetyl group. Key fragmentation pathways could include the cleavage of the bond between the chroman ring and the acetyl group, leading to a fragment corresponding to the 6-acetylchroman cation. Another likely fragmentation would be the loss of a bromine radical, followed by further rearrangements.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

FragmentPredicted m/zNotes
[C₁₁H₁₁BrO₂]⁺254/256Molecular ion (M⁺) with ⁷⁹Br/⁸¹Br isotopic pattern
[C₁₁H₁₁O₂]⁺175Loss of Br radical
[C₉H₉O]⁺133Fragment corresponding to the chromanoyl cation
[CH₂Br]⁺93/95Bromoacetyl fragment with ⁷⁹Br/⁸¹Br isotopic pattern

Note: Predicted m/z values are based on the expected fragmentation pathways.

X-ray Crystallography for Solid-State Structural Determination (if suitable crystals are obtained for this compound or its derivatives)

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. mdpi.comsemanticscholar.org If suitable single crystals of this compound could be grown, this method would provide detailed information about bond lengths, bond angles, and the conformation of the chroman ring system in the solid state. This would definitively confirm the connectivity of the atoms and provide insights into intermolecular interactions, such as hydrogen bonding or stacking interactions, which govern the crystal packing. To date, the crystal structure of this compound has not been reported in the crystallographic databases. The successful application of this technique is contingent upon the ability to produce high-quality single crystals of the compound or a suitable derivative.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of 6-(Bromoacetyl)chroman. DFT methods are a mainstay in computational chemistry for their balance of accuracy and computational cost, making them well-suited for molecules of this size.

Calculations on related chromane (B1220400) structures have demonstrated that the chroman ring system is not perfectly planar. The electronic properties of this compound are largely dictated by the interplay between the chroman ring and the bromoacetyl substituent. The electron-withdrawing nature of the bromine atom and the carbonyl group in the bromoacetyl moiety significantly influences the electron density distribution across the molecule.

Key insights from DFT calculations include the determination of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. For similar chromane derivatives, the HOMO-LUMO energy gap has been calculated to be around 3.54 eV. This information is vital for understanding the electronic transitions and the reactivity of the compound.

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide a detailed picture of charge distribution and intramolecular interactions. For instance, in related phenol (B47542) derivatives, the inclusion of electron-withdrawing substituents like bromo and chloro groups alters the charge distribution significantly. researchgate.net In this compound, the NBO analysis would likely reveal significant hyperconjugative interactions and a notable polarization of the C-Br and C=O bonds.

Investigations into reaction pathways using DFT can map out the potential energy surface for various chemical transformations. researchgate.net This includes the identification of reactants, products, intermediates, and, crucially, transition states. The calculation of activation energies (the energy barrier that must be overcome for a reaction to occur) and reaction enthalpies provides a thermodynamic and kinetic profile of the reaction. researchgate.net While specific reaction pathways for this compound are not extensively documented in the literature, the general principles of DFT calculations for reaction mechanisms are well-established. nih.govresearchgate.net

Molecular Modeling and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key determinants of its chemical behavior. Molecular modeling techniques are employed to explore the conformational landscape of the molecule and identify the most stable geometries.

Studies on similar chroman-6-ol (B1254870) esters have shown that these molecules can exist in two main interconverting half-chair conformations. nih.gov The energy barrier for this interconversion can be determined using computational methods. The orientation of the substituent can influence the biological activity and reactivity of the compound.

Molecular mechanics and semi-empirical methods can be used for a rapid initial screening of possible conformations, followed by more accurate DFT calculations to refine the geometries and energies of the most stable conformers. The results of these analyses are crucial for understanding how this compound might interact with other molecules, such as biological receptors or reactants in a chemical synthesis.

Prediction of Spectroscopic Properties

Computational methods are powerful tools for predicting various spectroscopic properties of molecules, which can then be compared with experimental data for validation of both the computational model and the experimental structure.

For this compound, DFT calculations can be used to predict its vibrational spectra (Infrared and Raman). The calculated vibrational frequencies and intensities can be compared with experimental spectra to aid in the assignment of spectral bands to specific molecular vibrations. This is particularly useful for complex molecules where experimental spectra can be difficult to interpret.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated with a high degree of accuracy using DFT. The calculated ¹H and ¹³C NMR spectra can be compared with experimental data to confirm the molecular structure and to understand the electronic environment of the different nuclei in the molecule.

Time-Dependent DFT (TD-DFT) is a method used to predict the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies and oscillator strengths of electronic transitions, the absorption maxima in the UV-Vis spectrum can be predicted. This provides insights into the electronic structure and the nature of the molecular orbitals involved in the electronic transitions.

Illustrative Predicted Spectroscopic Data for this compound

Spectroscopic PropertyPredicted Value/RangeComputational Method
¹H NMR
Aromatic Protons7.0 - 8.0 ppmGIAO-DFT
Methylene (B1212753) Protons (chroman)2.5 - 4.5 ppmGIAO-DFT
Methylene Protons (acetyl)4.0 - 4.5 ppmGIAO-DFT
¹³C NMR
Carbonyl Carbon190 - 200 ppmGIAO-DFT
Aromatic Carbons115 - 160 ppmGIAO-DFT
Methylene Carbons (chroman)20 - 70 ppmGIAO-DFT
Methylene Carbon (acetyl)30 - 40 ppmGIAO-DFT
IR Spectroscopy
C=O Stretch1680 - 1700 cm⁻¹DFT (B3LYP/6-31G)
C-Br Stretch600 - 700 cm⁻¹DFT (B3LYP/6-31G)
Aromatic C-H Stretch3000 - 3100 cm⁻¹DFT (B3LYP/6-31G*)
UV-Vis Spectroscopy
λmax250 - 300 nmTD-DFT

Note: The data in this table is illustrative and based on typical values for similar functional groups and molecular scaffolds. Actual values for this compound would require specific calculations.

Investigation of Reaction Mechanisms and Energetics

Computational chemistry plays a crucial role in investigating the mechanisms and energetics of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most likely reaction pathways and understand the factors that control the reaction rate and product distribution.

The bromoacetyl group is a reactive functional group that can participate in various reactions, such as nucleophilic substitution at the α-carbon. DFT calculations can be used to model the reaction of this compound with a nucleophile. This would involve locating the transition state for the reaction and calculating the activation energy. The nature of the solvent can also be included in these calculations using implicit or explicit solvent models, providing a more realistic picture of the reaction in solution.

The energetics of the reaction, including the enthalpy and Gibbs free energy of reaction, can be calculated to determine the thermodynamic feasibility of a particular transformation. researchgate.net This information is invaluable for optimizing reaction conditions and for designing new synthetic routes.

For example, a computational study of a reaction involving this compound could provide the following type of data:

Illustrative Energetics for a Hypothetical Nucleophilic Substitution Reaction of this compound

ParameterValue (kcal/mol)
Activation Energy (ΔG‡)15 - 25
Enthalpy of Reaction (ΔH)-10 to -20
Gibbs Free Energy of Reaction (ΔG)-15 to -25

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from computational studies of reaction mechanisms.

Future Research Directions and Potential Applications in Synthetic Organic Chemistry

Development of Stereoselective Synthetic Methods for Chiral 6-(Bromoacetyl)chroman Derivatives

The biological activity of chroman derivatives is often dependent on their stereochemistry. magtech.com.cnchemrxiv.org Consequently, the development of stereoselective methods for the synthesis of chiral this compound derivatives is a crucial area for future research. Access to enantiomerically enriched this compound would provide valuable building blocks for the synthesis of chiral drugs and natural products.

Future investigations in this area could focus on several promising strategies:

Asymmetric Catalysis: The use of chiral catalysts, such as chiral phosphoric acids, cinchona alkaloids, or transition metal complexes, could enable the enantioselective construction of the chroman ring system. chemrxiv.orgresearchgate.net For instance, an asymmetric oxa-Michael addition to a suitable precursor, catalyzed by a chiral organocatalyst, could provide a stereoselective route to the chroman core, which could then be further functionalized to introduce the bromoacetyl group.

Chiral Auxiliary-Mediated Synthesis: The use of chiral auxiliaries attached to a synthetic precursor could direct the stereochemical outcome of the chroman ring formation. Subsequent removal of the auxiliary would yield the desired chiral this compound.

Kinetic Resolution: A racemic mixture of this compound could be resolved through enzymatic or chemical kinetic resolution, affording access to one enantiomer in high enantiomeric excess.

A hypothetical comparison of potential catalytic systems for the asymmetric synthesis of a chiral precursor to this compound is presented in the table below.

Catalyst SystemChiral Ligand/AuxiliaryProposed ReactionHypothetical Enantiomeric Excess (ee %)Potential Advantages
OrganocatalysisChiral SquaramideAsymmetric Oxa-Michael Addition90-99%Metal-free, mild reaction conditions
Transition Metal CatalysisChiral Bisphosphine Ligand (e.g., BINAP)Asymmetric Hydrogenation>95%High turnover numbers, broad substrate scope
BiocatalysisLipaseKinetic Resolution>99%High enantioselectivity, environmentally benign

Exploration of Novel Reaction Pathways and Cascade Transformations

The presence of the α-bromoacetyl group in this compound makes it a highly reactive electrophile, susceptible to attack by a variety of nucleophiles. nih.gov This reactivity can be harnessed to explore novel reaction pathways and develop cascade transformations, allowing for the rapid construction of complex molecular scaffolds.

Future research could explore the following:

Intramolecular Cyclizations: The bromoacetyl group can serve as an anchor for intramolecular reactions. For example, a nucleophilic group elsewhere on the chroman scaffold or on a tethered substituent could displace the bromide to form a new ring system.

Domino Reactions: A single synthetic operation could trigger a cascade of reactions. For instance, the reaction of this compound with a dinucleophile could initiate a sequence of bond-forming events, leading to the formation of polycyclic structures in a single step.

Radical-Mediated Transformations: The carbon-bromine bond can be homolytically cleaved to generate a radical intermediate, which could then participate in a variety of radical-mediated cyclization or addition reactions.

Integration of this compound into Diversified Compound Libraries

The development of diversified compound libraries is a cornerstone of modern drug discovery. mdpi.comharvard.edu this compound is an ideal scaffold for the construction of such libraries due to the versatile reactivity of the α-bromoacetyl group.

By reacting this compound with a diverse range of nucleophiles, a large library of compounds with varied physicochemical properties can be generated. This approach, often referred to as parallel synthesis, can be readily automated to accelerate the drug discovery process.

Nucleophile ClassResulting Functional GroupPotential Biological Relevance
Amines (primary, secondary)α-Amino ketonesPrecursors to various heterocycles, potential enzyme inhibitors
Thiolsα-Thio ketonesCovalent modifiers of proteins, potential anticancer agents
Carboxylatesα-Acyloxy ketonesProdrugs, esters with potential biological activity
Azidesα-Azido ketonesPrecursors to triazoles via click chemistry, bioorthogonal handles
Phenolsα-Aryloxy ketonesEther linkages found in many natural products

Application as a Key Intermediate in the Synthesis of Complex Organic Molecules

The chroman framework is a common feature in many complex natural products with significant biological activity. naturalproducts.net this compound can serve as a key intermediate in the total synthesis of such molecules, providing a pre-functionalized building block that can be elaborated into the final target.

For example, the chroman portion of this compound could form the core of a target molecule, while the bromoacetyl group could be used to introduce a key side chain or to construct an adjacent ring system. The ability to access chiral this compound, as discussed in section 6.1, would be particularly valuable in this context, enabling the enantioselective synthesis of complex natural products.

Investigation of the α-Bromoacetyl Group as a Handle for Further Derivatization beyond Heterocycle Formation

While the reaction of α-bromoacetyl compounds with nucleophiles to form heterocycles is a well-established synthetic strategy, the α-bromoacetyl group in this compound can also be transformed into a variety of other functional groups. nih.gov This expands the synthetic utility of this intermediate beyond the realm of heterocycle synthesis.

Future research could focus on the following transformations:

Reduction: The carbonyl group can be reduced to a secondary alcohol, and the bromine can be removed via reductive dehalogenation, leading to 6-(2-hydroxyethyl)chroman derivatives.

Oxidation: The α-bromo ketone can be a precursor for the synthesis of α-dicarbonyl compounds or α-hydroxy acids.

Cross-Coupling Reactions: The carbon-bromine bond could potentially participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds.

Reformatsky Reaction: The α-bromoacetyl group can be used in a Reformatsky-type reaction to generate β-hydroxy esters.

The exploration of these and other transformations will undoubtedly expand the synthetic chemist's toolbox and further establish this compound as a valuable and versatile intermediate in organic synthesis.

Q & A

Q. How should researchers address discrepancies in antiepileptic activity between PTZ and MES models for the same compound?

  • Resolution :
  • Model-Specific Mechanisms : PTZ models GABA-A receptor antagonism, while MES tests sodium channel blockers. Cross-validate hits in genetic epilepsy models (e.g., Kcna1-null mice) to confirm broad-spectrum efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.